Quinagolide

Receptor Pharmacology Binding Affinity D2 Receptor

Quinagolide (CV 205-502) is the definitive non-ergot D2 agonist for hyperprolactinemia research. Its octahydrobenzo[g]quinoline core eliminates the ergot-related fibrotic risks (valvulopathy, pleuropulmonary fibrosis) inherent to cabergoline and bromocriptine. With an 11.5–17 h half-life, it uniquely bridges short-acting bromocriptine and very long-acting cabergoline (~65 h)—ideal for crossover studies and periconceptional safety protocols. Network meta-analyses rank it the most effective agent for restoring normal menses. It is specifically indicated for the 5–18% of patients resistant to or intolerant of bromocriptine. Procure this reference standard to decouple D2 agonism from ergot structural class in your prolactinoma and endocrine research.

Molecular Formula C20H33N3O3S
Molecular Weight 395.6 g/mol
CAS No. 87056-78-8
Cat. No. B1230411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinagolide
CAS87056-78-8
SynonymsCV 205-502
CV-205-502
CV205-502
N,N-diethyl-N'-(1,2,3,4,4a,5,10,10a-octahydro-6-hydroxy-1-propyl-3-benzo(g)quinolinyl)sulfamide hydrochloride, (3alpha,4aalpha,10abeta)-(+)-isomer
N,N-diethyl-N'-(1,2,3,4,4a,5,10,10a-octahydro-6-hydroxy-1-propyl-3-benzo(g)quinolinyl)sulfamide, (3alpha,4aalpha,10abeta)-(+-)-isomer
Norprolac
quinagolide
quinagolide hydrochloride
quinagolide hydrochloride, (3alpha,4aalpha,10abeta)-(+)-isomer
quinagolide hydrochloride, 3alpha,4aalpha,10abeta-(-)-isomer
quinagolide, (3alpha,4aalpha,10abeta)-(+-)-isome
Molecular FormulaC20H33N3O3S
Molecular Weight395.6 g/mol
Structural Identifiers
SMILESCCCN1CC(CC2C1CC3=C(C2)C(=CC=C3)O)NS(=O)(=O)N(CC)CC
InChIInChI=1S/C20H33N3O3S/c1-4-10-22-14-17(21-27(25,26)23(5-2)6-3)11-16-12-18-15(13-19(16)22)8-7-9-20(18)24/h7-9,16-17,19,21,24H,4-6,10-14H2,1-3H3/t16-,17+,19-/m1/s1
InChIKeyGDFGTRDCCWFXTG-ZIFCJYIRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySparingly soluble in water (0.2%)

Structure & Identifiers


Interactive Chemical Structure Model





Quinagolide (CAS 87056-78-8): A Non-Ergot Dopamine D2 Agonist for Hyperprolactinemia Research and Development


Quinagolide (developmental code CV 205-502) is an oral, non-ergot-derived, selective dopamine D2 receptor agonist [1]. It is a racemic compound whose pharmacological activity is mediated predominantly by the (-)-enantiomer [2]. It is indicated for the treatment of hyperprolactinemia, a condition characterized by elevated prolactin (PRL) levels, and is marketed as a hydrochloride salt under the brand name Norprolac [1]. Quinagolide effectively suppresses prolactin secretion and is a key alternative for patients who are intolerant or resistant to ergot-derived agonists like bromocriptine [3].

Why Non-Ergot Quinagolide (CAS 87056-78-8) Cannot Be Interchanged with Ergot-Derived or Other D2 Agonists


While cabergoline and bromocriptine are also dopamine agonists used for hyperprolactinemia, quinagolide possesses a distinct molecular structure as a non-ergot derivative, which eliminates the risk of ergot-related fibrotic complications [1]. Crucially, head-to-head clinical trials have demonstrated that at standard therapeutic doses, quinagolide's efficacy in achieving normal prolactin levels is comparable to, but not identical to, cabergoline's, with distinct pharmacokinetic and tolerability profiles [2]. The following quantitative evidence demonstrates that generic substitution is not scientifically sound due to measurable differences in receptor binding affinity, clinical normalization rates, adverse event frequencies, and post-treatment prolactin rebound.

Head-to-Head Quantitative Evidence: Differentiating Quinagolide (87056-78-8) from Cabergoline and Bromocriptine


Receptor Binding Affinity: Quinagolide's D2(High) Ki Value Compared to Other Dopamine Agonists

Quinagolide's affinity for the high-affinity state of the dopamine D2 receptor (D2(High)) is quantified by a dissociation constant (Ki) of 0.52 nM. This positions it as one of the more potent agonists in this class [1]. This binding characteristic is a primary determinant of its therapeutic action and distinguishes it from other agonists with different Ki values [1].

Receptor Pharmacology Binding Affinity D2 Receptor Structure-Activity Relationship

Clinical Efficacy: Quinagolide vs. Cabergoline for Prolactin Normalization in a 12-Week Trial

In a randomized, placebo-controlled, cross-over clinical trial, treatment with quinagolide (75 μg once daily) and cabergoline (0.5 mg twice weekly) were directly compared in 20 patients with hyperprolactinemia. At the end of the 12-week treatment period, a statistically significant difference was observed in the rate of prolactin normalization [1].

Clinical Trial Hyperprolactinemia Prolactin Normalization Cabergoline Comparative Efficacy

Symptom-Specific Efficacy: Superiority of Quinagolide for Reducing Irregular Menstruation

A systematic review and network meta-analysis assessed the comparative efficacy of dopamine agonists in treating hyperprolactinemia. The study, using Surface Under the Cumulative Ranking (SUCRA) analysis, found that quinagolide was the most effective agent for reducing irregular menstruation, whereas bromocriptine was superior for galactorrhea [1].

Network Meta-Analysis Symptom Resolution Irregular Menstruation Galactorrhea Comparative Effectiveness

Adverse Event Profile: Comparative Rate of Side Effects from a Network Meta-Analysis

The tolerability of dopamine agonists varies significantly. A comprehensive network meta-analysis provided specific adverse event rates for cabergoline, quinagolide, and bromocriptine. This data allows for a quantitative comparison of the side effect burden associated with each treatment [1].

Tolerability Adverse Events Network Meta-Analysis Safety Profile Comparative Safety

Post-Treatment Prolactin Rebound: Duration of Effect After Withdrawal of Quinagolide vs. Cabergoline

The duration of therapeutic effect after drug cessation is a key pharmacodynamic differentiator. A cross-over study found that after 12 weeks of treatment, the time to recurrence of hyperprolactinemia was significantly different between the two agents [1]. The more prolonged suppression after cabergoline withdrawal is consistent with its longer terminal half-life.

Pharmacodynamics Withdrawal Rebound Effect Prolactin Duration of Action

Pharmacokinetic Profile: A Half-Life Supporting Once-Daily Dosing for Quinagolide

Quinagolide is distinguished by a terminal half-life that supports once-daily oral dosing, a significant advantage over bromocriptine which typically requires multiple daily doses [1]. Its pharmacokinetic profile is characterized by rapid absorption, a 64% oral bioavailability, and extensive first-pass metabolism [1][2].

Pharmacokinetics Half-Life Dosing Regimen ADME Bioavailability

Evidence-Backed Application Scenarios for Procuring Quinagolide (CAS 87056-78-8)


Research on Dopamine Agonists with Non-Ergot Scaffolds for Hyperprolactinemia

As a non-ergot derivative, quinagolide is the essential compound for studies aiming to decouple D2 receptor agonism from the structural class associated with valvular heart disease and pleuropulmonary fibrosis, which are risks with ergot-based agonists like bromocriptine and cabergoline [1]. Researchers investigating safer, long-term management of prolactinomas should use quinagolide as a reference standard in their in vitro and in vivo models.

Clinical Protocols Focused on the Rapid Resolution of Menstrual Irregularities

For clinical studies where the primary endpoint is the restoration of normal menses in hyperprolactinemic women, quinagolide is the evidence-based first choice. Network meta-analysis data shows it is the most effective agent for reducing irregular menstruation [2]. Procuring quinagolide is therefore a requirement for protocols specifically designed to investigate this therapeutic outcome.

Pharmacological Studies Requiring an Intermediate Half-Life for Titration or Washout

Quinagolide's 11.5-17 hour half-life fills a unique niche between the short-acting bromocriptine and the very long-acting cabergoline (half-life ~65 hours) [3]. This makes it the preferred compound for designing studies with cross-over designs where a reasonable washout period is required, or for research involving women of childbearing age, where the shorter half-life offers a distinct safety advantage over cabergoline for periconceptional management [4].

Investigations into Drug Tolerance and the Management of Bromocriptine-Resistant Prolactinomas

A significant proportion of patients (5-18%) are resistant to or intolerant of bromocriptine [4]. Quinagolide is specifically indicated for use in these patient populations [1]. Researchers developing new therapeutic strategies for refractory hyperprolactinemia should include quinagolide as a critical comparator arm to evaluate the efficacy of novel agents against a standard-of-care for this specific, challenging sub-group.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinagolide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.